Cholesterol methyl ether

Übersicht

Beschreibung

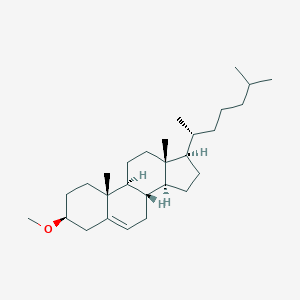

Cholesterol methyl ether (I-CME) is a derivative of cholesterol that has been extensively studied for its potential applications in various scientific research fields . This highly polar and water-soluble compound can be easily synthesized in the laboratory and exhibits a wide array of biochemical and physiological effects .

Synthesis Analysis

Cholesterol can be extracted from liver tissue by multiple methods of lipid extraction. Subsequently, gas chromatography–mass spectrometry (GC–MS) can be used to obtain the highest level of sensitivity and selectivity in the analysis of cholesterol .Molecular Structure Analysis

The i-Cholesterol methyl ether molecule contains a total of 81 bond(s). There are 33 non-H bond(s), 6 rotatable bond(s), 1 three-membered ring(s), 2 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 2 ten-membered ring(s), and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

Cholesterol and its precursors undergo various reactions, including enzymatic assays, liquid chromatography, gas chromatography, and mass spectrometry . Ethers undergo acidic cleavage, where the strong acid protonates the ether oxygen, and the resulting halide conjugate base attacks the protonated ether at the less sterically hindered alkyl substituent forming a halogen product .Physical And Chemical Properties Analysis

Cholesterol is an essential lipid molecule for several biological functions including the proper functioning of cell membranes, lipoproteins, and lipid rafts . The sterol profile of cholesterol, its precursors, metabolites, and intermediates in their respective biological pathways represent an important subdivision of lipidomics .Wissenschaftliche Forschungsanwendungen

Thermochemolysis Analysis

Cholesterol methyl ether can be used in thermochemolysis analysis . This method performs hydrolysis and methylation simultaneously, thus, free and ether-bonding sterols can be analyzed as sterol methyl ethers in a relatively short time period . This application is particularly useful in sterol analysis, which traditionally requires a long preparation time for gas chromatography–mass spectrometry analysis .

Environmental Studies

Cholesterol methyl ether can be used in environmental studies . Sterols, including cholesterol, are widely distributed in nature from lipids in organisms to sediments . The detection of various sterols, including cholesterol methyl ether, can be attributed to multiple natural and artificial sources .

Drug Delivery Applications

Cholesterol-based compounds, including cholesterol methyl ether, have been used in drug delivery applications . The rigid and almost planar structure of cholesterol makes it an important structural component of cell membranes, which can be leveraged in the design of drug delivery systems .

Bioimaging Applications

Cholesterol methyl ether has potential applications in bioimaging . The unique properties of cholesterol-based compounds can be utilized to enhance the capabilities of bioimaging techniques .

Synthesis of Cholesterol-Based Liquid Crystals

Cholesterol methyl ether can be used in the synthesis of cholesterol-based liquid crystals . These liquid crystals have a wide range of applications, including in display technologies .

Preparation of Cholesterol-Based Gelators

Cholesterol methyl ether can be used in the preparation of cholesterol-based gelators . These gelators have potential applications in various fields, including materials science and medicine .

Safety And Hazards

The safety data sheet for Dimethyl ether, a similar compound, indicates that it is extremely flammable and contains gas under pressure; it may explode if heated . It may displace oxygen and cause rapid suffocation . Cholesterol is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Zukünftige Richtungen

Recent advances in the chemistry of cholesterol and its applications in different research fields range from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators . A better understanding of the basic characteristics of the structure and kinetics of membranes containing cholesterol can provide some help for future research .

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXPTZJNVLDKKV-PXBBAZSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880723 | |

| Record name | Cholesterol methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesterol methyl ether | |

CAS RN |

1174-92-1 | |

| Record name | 3-O-Methylcholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesterol methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cholesterol Methyl Ether differ from Cholesterol in its interaction with membranes?

A: Cholesterol Methyl Ether, unlike cholesterol, has a methyl group attached to its 3-hydroxyl group. This seemingly minor structural change has significant implications for its interaction with membranes. While cholesterol plays a crucial role in maintaining membrane fluidity and promoting the formation of ordered lipid domains (lipid rafts) [, ], Cholesterol Methyl Ether exhibits a reduced ability to participate in these processes. Research suggests that the free hydroxyl group of cholesterol is essential for its strong interaction with phospholipids, particularly those with saturated acyl chains like dipalmitoylphosphatidylcholine (DPPC) []. This interaction is crucial for the tight packing of lipids within rafts, contributing to their stability and detergent resistance []. The methyl group in Cholesterol Methyl Ether hinders this interaction, leading to weaker domain formation and reduced stability compared to cholesterol-containing membranes [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)

![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)